(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid
(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid
Brand Name:
Vulcanchem
CAS No.:
57292-45-2
VCID:
VC21541564
InChI:
InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
SMILES:
Array
Molecular Formula:
C14H18FNO4
Molecular Weight:
283.29 g/mol
(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid
CAS No.: 57292-45-2
Cat. No.: VC21541564
Molecular Formula: C14H18FNO4
Molecular Weight: 283.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57292-45-2 |
|---|---|
| Molecular Formula | C14H18FNO4 |
| Molecular Weight | 283.29 g/mol |
| IUPAC Name | (2R)-3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 |
| Standard InChI Key | RCXSXRAUMLKRRL-LLVKDONJSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)F)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator